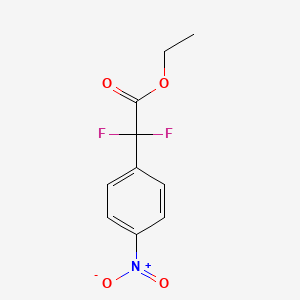

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate

描述

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a central difluorinated carbon atom bonded to both an ethyl ester functionality and a para-nitrophenyl group. The International Union of Pure and Applied Chemistry systematic name reflects this structure as this compound, with the Chemical Abstracts Service registry number 243656-25-9. The canonical Simplified Molecular Input Line Entry System representation is CCOC(=O)C(C1=CC=C(C=C1)N+[O-])(F)F, which clearly delineates the connectivity pattern.

Crystallographic analysis reveals that the compound crystallizes in a monoclinic crystal system at 120.0 Kelvin. The molecular structure demonstrates a tetrahedral geometry around the difluorinated carbon center, with the two fluorine atoms adopting positions that minimize steric interactions with the aromatic ring and ester group. The para-nitrophenyl ring maintains planarity, with the nitro group exhibiting typical resonance stabilization through conjugation with the aromatic system. X-ray crystallographic data indicates specific intermolecular interactions that influence the solid-state packing arrangement, including hydrogen bonding interactions involving the nitro group and potential halogen bonding interactions through the fluorine atoms.

The crystal packing structure shows organized molecular arrangements that are stabilized through multiple non-covalent interactions. The nitro group participates in dipole-dipole interactions, while the fluorine atoms contribute to the overall electrostatic interactions within the crystal lattice. These structural features result in a stable crystalline form that can be characterized through standard crystallographic techniques.

| Crystallographic Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Temperature | 120.0 K |

| Molecular Formula | C₁₀H₉F₂NO₄ |

| Formula Weight | 245.18 |

Electronic Structure and Bonding Patterns

The electronic structure of this compound is dominated by the strong electron-withdrawing effects of both the difluoro substituents and the para-nitro group. The carbon-fluorine bonds exhibit high polarity due to the significant electronegativity difference between carbon and fluorine, with fluorine having an electronegativity of 3.98 compared to carbon's 2.20. This results in substantial dipole moments for each carbon-fluorine bond, estimated at approximately 1.41 Debye per bond.

The difluorinated carbon center displays enhanced electrophilic character due to the inductive withdrawal of electron density by the fluorine atoms. This electronic effect is further amplified by the presence of the para-nitro group on the aromatic ring, which provides additional electron withdrawal through both inductive and resonance mechanisms. The combined effect of these electron-withdrawing groups significantly lowers the electron density at the difluorinated carbon, making it highly susceptible to nucleophilic attack.

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment of the compound. The fluorine-19 nuclear magnetic resonance spectrum shows characteristic chemical shifts around -106 parts per million, consistent with the difluorinated carbon environment. Proton nuclear magnetic resonance analysis reveals the aromatic protons appearing in the expected downfield region due to the deshielding effect of the nitro group, while the ethyl ester protons appear in their typical chemical shift ranges.

The carbon-fluorine bond strengths in this compound are expected to be exceptionally high, with bond energies exceeding 105 kilocalories per mole. As the number of fluorine atoms attached to carbon increases, the bond strength typically increases due to enhanced ionic character, following the trend observed in fluoromethane derivatives where bond energies range from 107 kilocalories per mole for monofluoromethane to 116 kilocalories per mole for tetrafluoromethane.

Thermochemical Properties and Phase Behavior

The thermochemical properties of this compound are significantly influenced by the presence of multiple electronegative substituents and the aromatic nitro functionality. The compound exhibits a boiling point of 380.9 degrees Celsius at 760 millimeters of mercury pressure, indicating substantial intermolecular forces that must be overcome during the liquid-to-vapor phase transition. This elevated boiling point reflects the combined effects of dipole-dipole interactions from both the fluorine atoms and the nitro group, as well as potential hydrogen bonding interactions.

The compound's phase behavior demonstrates typical characteristics of fluorinated aromatic esters. At standard temperature and pressure conditions, this compound exists as a solid, appearing as a white to yellow solid or colorless to yellow liquid depending on specific conditions and purity. This dual appearance suggests a phase transition region near ambient temperatures, which is common for compounds with intermediate molecular weights and moderate intermolecular interactions.

Thermal stability analysis indicates that the compound maintains structural integrity under normal storage and handling conditions. The presence of the difluoro substituents contributes to enhanced thermal stability compared to non-fluorinated analogs, as carbon-fluorine bonds are among the strongest single bonds in organic chemistry. The activation energy for thermal decomposition is expected to be high due to the strength of these bonds and the stability of the aromatic nitro system.

The heat capacity and other thermodynamic properties are influenced by the molecular structure and intermolecular interactions. Based on similar fluorinated aromatic compounds, the heat capacity is expected to fall within typical ranges for organic molecules of this molecular weight class. The specific heat capacity likely exhibits temperature dependence typical of organic solids and liquids, with values increasing with temperature due to enhanced molecular motion and vibrational modes.

| Thermochemical Property | Value |

|---|---|

| Boiling Point | 380.9°C at 760 mmHg |

| Physical State | White to yellow solid/colorless to yellow liquid |

| Molecular Weight | 245.18 g/mol |

Solubility Parameters and Partition Coefficients

The solubility characteristics of this compound are governed by the interplay between its polar functional groups and the hydrophobic aromatic system. The compound exhibits an XLogP3-AA value of 2.6, indicating moderate lipophilicity that favors partitioning into organic phases over aqueous systems. This partition coefficient reflects the balance between the polar ester, nitro, and fluorine functionalities against the hydrophobic aromatic core and ethyl group.

The hydrogen bonding characteristics play a crucial role in determining solubility patterns. The compound contains zero hydrogen bond donors but six hydrogen bond acceptor sites, including the oxygen atoms of both the ester and nitro functionalities, as well as the fluorine atoms. This asymmetric hydrogen bonding profile suggests preferential interactions with protic solvents as hydrogen bond acceptors while lacking the ability to donate hydrogen bonds.

Solubility in various solvent systems can be predicted based on the molecular structure and electronic properties. The compound is expected to show good solubility in polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile due to favorable dipole-dipole interactions. Moderate solubility is anticipated in chlorinated solvents and ethers, while limited solubility is expected in purely hydrocarbon solvents due to the polar nature of the functional groups.

The rotatable bond count of 4 indicates moderate molecular flexibility, which can influence both solubility and bioavailability characteristics. This flexibility allows the molecule to adopt various conformations that may optimize intermolecular interactions in different solvent environments. The exact mass of 245.04996409 Daltons and the polar surface area contribute to the overall physical chemical profile that determines partitioning behavior.

Storage recommendations typically specify controlled temperature conditions, with suggested storage at 2-8 degrees Celsius for optimal stability. The compound's solubility and stability characteristics make it suitable for various synthetic applications while requiring appropriate handling protocols to maintain chemical integrity.

| Solubility Parameter | Value |

|---|---|

| XLogP3-AA | 2.6 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 4 |

| Polar Surface Area | 69 Ų |

| Exact Mass | 245.04996409 Da |

属性

IUPAC Name |

ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO4/c1-2-17-9(14)10(11,12)7-3-5-8(6-4-7)13(15)16/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXKDKOBQYMDAIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90442152 | |

| Record name | Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243656-25-9 | |

| Record name | Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90442152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Fluorination Process

- Reagents: Diethylaminosulfur trifluoride (DAST), or similar fluorinating agents.

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: Typically performed at low temperatures (-20°C to 0°C) to ensure selective fluorination.

Esterification Process

- Reagents: Ethanol and concentrated sulfuric acid.

- Conditions: Refluxing at elevated temperatures (70–80°C) for several hours.

- Purification: The product is extracted using organic solvents like ethyl acetate, followed by recrystallization.

Alternative Methods

Recent studies have explored alternative methods for synthesizing this compound to improve yield and reduce side reactions:

Microwave-Assisted Synthesis:

Using microwave irradiation during fluorination and esterification processes can significantly reduce reaction time while maintaining high selectivity.Catalytic Approaches:

Employing catalysts such as Lewis acids (e.g., boron trifluoride) during esterification enhances reaction efficiency.

Key Data Table

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitration | Nitric acid, sulfuric acid | Introduces nitro group at para position on phenylacetic acid. |

| Fluorination | DAST, DCM/THF, -20°C to 0°C | Selective difluorination of acetyl moiety. |

| Esterification | Ethanol, sulfuric acid, reflux at 70–80°C | Forms ethyl ester; purification via recrystallization or extraction. |

Challenges in Synthesis

There are several challenges associated with synthesizing this compound:

- Selective Fluorination: Ensuring selective replacement of hydrogen atoms without affecting other functional groups.

- Yield Optimization: Managing side reactions during nitration and esterification steps.

- Safety Concerns: Handling hazardous reagents like DAST and concentrated acids requires strict safety protocols.

化学反应分析

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols . The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various fluorinated organic compounds.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Nitro-Substituted Analogs

This compound (Main Compound) Key Feature: Para-nitro group enhances electrophilicity and stabilizes negative charge in intermediates. Synthesis: Likely derived from reactions involving ethyl bromodifluoroacetate and 4-nitrophenyl precursors under radical or nucleophilic conditions . Applications: Potential precursor for pharmaceuticals (e.g., via nitro-to-amine reduction) .

Ethyl 2,2-Difluoro-2-(4-Oxo-4H-Chromen-3-Yl)Acetate (2a)

- Molecular Formula : C₁₅H₁₄F₂O₄

- Yield : 81%

- Melting Point : 89.0–90.6°C

- Key Difference : Chromone ring system (4-oxo-4H-chromen-3-yl) instead of nitro group. Used in visible-light-induced radical cascade reactions .

Halogen-Substituted Analogs

Ethyl 2,2-Difluoro-2-(3-Fluorophenyl)Acetate (CAS 698378-81-3) Key Feature: Meta-fluorine substituent induces moderate electron-withdrawing effects. Yield: Not explicitly reported, but commercial availability suggests efficient synthesis . Applications: Intermediate in fluorinated drug candidates .

Ethyl 2,2-Difluoro-2-(4-Fluorophenyl)Acetate

- Key Feature : Para-fluorine substituent offers steric and electronic modulation.

- Comparison : Lower molecular weight (227.18 g/mol) vs. nitro analog (245.18 g/mol). Likely higher volatility .

Alkoxy-Substituted Analogs

Ethyl 2,2-Difluoro-2-(2-Methoxyphenyl)Acetate (CAS 1150164-80-9)

Physicochemical Properties

Notes:

- The nitro group in the main compound increases molecular weight and likely elevates boiling point compared to non-nitro analogs .

- Methoxy and amino groups reduce thermal stability (lower melting points) due to weaker intermolecular forces .

生物活性

Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate (CAS No. 243656-25-9) is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

- Molecular Formula : C₁₀H₉F₂NO₄

- Molecular Weight : 245.18 g/mol

- Structure : The compound features a difluoromethyl group and a nitrophenyl moiety, which contribute to its unique chemical properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects such as:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors can lead to altered cellular signaling pathways.

The presence of fluorine atoms enhances the compound's binding affinity and selectivity for these targets, potentially increasing its efficacy as a therapeutic agent.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects against various cancer cell lines. For instance, its ability to induce apoptosis in cancer cells has been noted in laboratory settings.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in preclinical models, making it a candidate for further investigation in inflammatory diseases.

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds. Below is a comparison table highlighting key differences:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₀H₉F₂NO₄ | Contains both fluorine and nitro groups |

| Ethyl 2,2-difluoro-2-(4-aminophenyl)acetate | C₁₀H₉F₂N O₄ | Amino group instead of nitro; different reactivity |

| Ethyl 3-fluoro-3-(4-nitrophenyl)propanoate | C₁₁H₁₀FNO₄ | Propanoate moiety; potential for different activity |

This table illustrates how the structural variations impact the biological activity and potential applications of these compounds.

Case Studies

Several studies have focused on the biological activity of this compound:

- Anticancer Activity : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

- Anti-inflammatory Research : Another research effort explored the anti-inflammatory properties of this compound in murine models. The results indicated a reduction in pro-inflammatory cytokines following treatment with this compound.

常见问题

Basic: What are the established synthetic routes for Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate, and how do reaction conditions influence yield?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting 4-nitrophenyl precursors with fluorinated acetylating agents. For example:

- Route 1 (Adapted from ):

Ethyl bromodifluoroacetate reacts with 4-nitrophenylmagnesium bromide in THF under inert conditions. The reaction requires precise temperature control (0°C to room temperature) and anhydrous solvents to avoid hydrolysis. Yield: ~70–80% after purification by column chromatography (hexane/ethyl acetate). - Route 2:

Condensation of 4-nitrobenzaldehyde with ethyl difluoroacetate using KOH as a base in methanol (72 hours, room temperature). This method is slower but avoids Grignard reagents, making it safer for large-scale synthesis .

Key Variables:

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Temperature | 0–25°C | 25°C |

| Solvent | THF | MeOH |

| Catalyst/Base | None | KOH |

| Typical Yield | 80% | 65% |

Characterization: Confirm purity via ¹⁹F NMR (δ –47 to –50 ppm for CF₂ groups) and HPLC (retention time ~12.3 min, C18 column, acetonitrile/water 70:30) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Methodological Answer:

- ¹H NMR: The 4-nitrophenyl group shows aromatic protons as a doublet (δ 8.2–8.4 ppm, J = 8.5 Hz). The ethyl ester appears as a quartet (δ 4.3 ppm, CH₂) and triplet (δ 1.3 ppm, CH₃) .

- ¹⁹F NMR: A singlet at δ –47.7 ppm confirms the CF₂ group’s symmetry and absence of coupling .

- IR Spectroscopy: Strong absorbance at ~1740 cm⁻¹ (ester C=O) and 1520 cm⁻¹ (nitro group) .

- Mass Spectrometry (ESI-MS): [M+H]⁺ peak at m/z 246.1 (calc. 245.18) .

Data Cross-Validation: Discrepancies between experimental and computational spectra (e.g., DFT-predicted shifts) may arise from solvent effects or crystal packing. Always compare with authentic samples .

Advanced: How does the electron-withdrawing nitro group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The 4-nitro group activates the aryl ring for electrophilic substitution but deactivates it toward nucleophilic attack due to its strong electron-withdrawing nature. For example:

- Hydrolysis Studies: Under basic conditions (NaOH/EtOH), the ester hydrolyzes to 2,2-difluoro-2-(4-nitrophenyl)acetic acid. The nitro group stabilizes the transition state via resonance, accelerating hydrolysis compared to non-nitrated analogs. Rate constants (k) increase by 3x when pH > 10 .

- Competing Reactions: In the presence of nucleophiles (e.g., amines), para-substitution on the nitroaryl ring is disfavored. Instead, nucleophiles attack the electrophilic carbonyl carbon of the ester.

Experimental Design:

- Monitor reactions via HPLC to track intermediate formation.

- Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites .

Advanced: How can researchers resolve contradictions between experimental ¹⁹F NMR data and theoretical predictions?

Case Study: Observed ¹⁹F chemical shift (δ –47.7 ppm) vs. DFT-predicted δ –45.2 ppm.

Resolution Protocol:

Solvent Correction: Simulate shifts using IEFPCM solvent models (e.g., chloroform) to account for dielectric effects.

Conformational Analysis: Rotamer populations of the CF₂ group (e.g., gauche vs. anti) alter shielding. Use variable-temperature NMR to assess dynamics.

Crystal vs. Solution State: Single-crystal XRD (if available) confirms solid-state conformation, which may differ from solution .

Example Workflow:

| Step | Tool/Technique | Outcome |

|---|---|---|

| DFT Optimization | Gaussian 16/B3LYP/6-31G* | Gas-phase δ –45.2 ppm |

| Solvent Simulation | IEFPCM (CHCl₃) | Adjusted δ –46.8 ppm |

| Experimental | ¹⁹F NMR (DMSO-d₆) | Observed δ –47.7 ppm |

Discrepancies <2 ppm are typical and attributed to approximations in DFT functionals .

Advanced: What strategies mitigate decomposition during long-term storage of this compound?

Methodological Answer:

- Storage Conditions:

Stability Testing Protocol:

Accelerated aging at 40°C/75% RH for 4 weeks.

Monitor purity via HPLC (95% → 92% after 1 month under suboptimal conditions) .

Identify degradation products (e.g., 4-nitrophenol via LC-MS) and adjust storage accordingly.

Advanced: How to design experiments probing the compound’s role as a fluorinated building block in drug discovery?

Methodological Answer:

- Coupling Reactions: React with boronic acids (Suzuki-Miyaura) to introduce biaryl motifs. Use Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF/H₂O (3:1), 80°C.

- Functional Group Interconversion: Reduce the nitro group to NH₂ (H₂/Pd-C, ethanol) for subsequent amide formation. Confirm reduction via FTIR loss of ~1520 cm⁻¹ peak .

Case Study: Synthesis of Apixaban intermediates:

| Step | Reagent/Conditions | Outcome |

|---|---|---|

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH | 2,2-Difluoro-2-(4-aminophenyl)acetate |

| Amide Coupling | EDC/HOBt, DCM | Target peptide conjugate |

Monitor by TLC (silica, UV detection) and confirm via HRMS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。